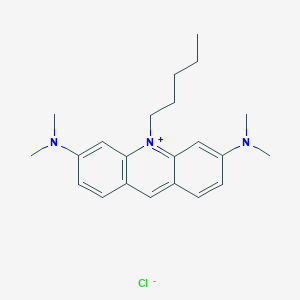
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is a synthetic organic compound known for its unique structural properties and diverse applications. This compound belongs to the acridine family, which is characterized by a tricyclic aromatic structure. Acridine derivatives have been extensively studied for their biological and photochemical properties, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and pentyl chloride under controlled conditions. One common method includes the use of a round-bottomed flask equipped with a magnetic stirrer, where the reactants are combined in the presence of a suitable solvent such as N-Methyl-2-pyrrolidone (NMP). The reaction mixture is heated to a specific temperature, often around 110°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium phosphate.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized acridine derivatives, reduced forms of the compound, and substituted acridine derivatives with different functional groups .
Scientific Research Applications
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing nucleic acids and cellular components.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound’s planar aromatic structure allows it to stack between the base pairs of DNA, causing unwinding and destabilization of the double helix .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Known for its antibacterial and anticancer properties.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is unique due to its specific structural modifications, which enhance its intercalative properties and make it particularly effective in disrupting DNA processes. Its pentyl group provides additional hydrophobic interactions, increasing its binding affinity to DNA compared to other acridine derivatives .
Properties
CAS No. |
60838-25-7 |
|---|---|
Molecular Formula |
C22H30ClN3 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethyl-10-pentylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C22H30N3.ClH/c1-6-7-8-13-25-21-15-19(23(2)3)11-9-17(21)14-18-10-12-20(24(4)5)16-22(18)25;/h9-12,14-16H,6-8,13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GMWMEJNHGKNXHL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


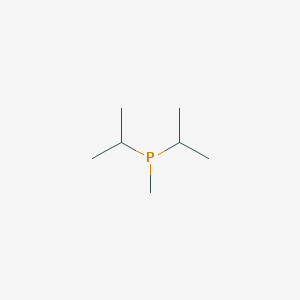
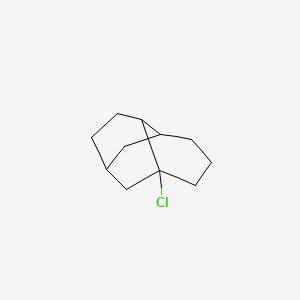


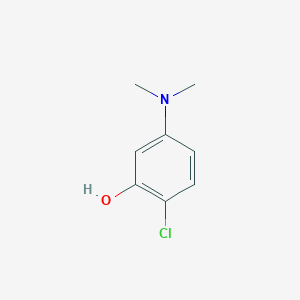
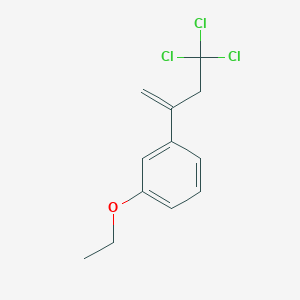
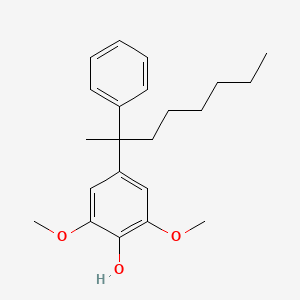

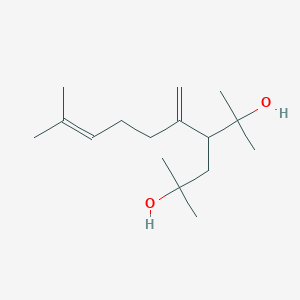
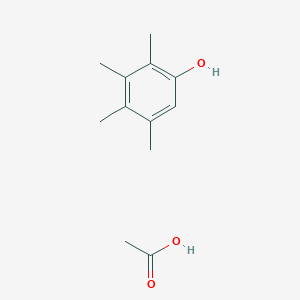
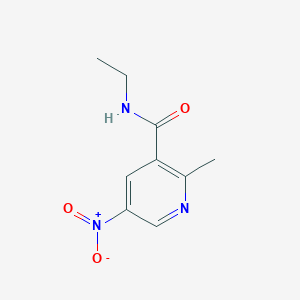
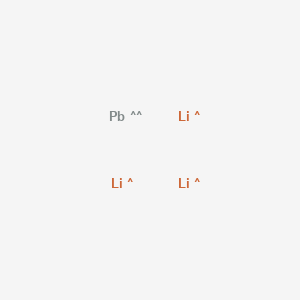
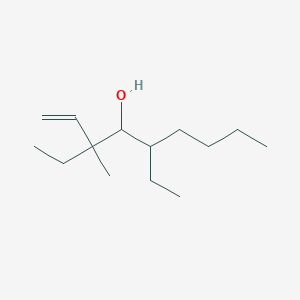
![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
